molecular formula C21H21FN6O B5574989 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine

6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine

Cat. No.: B5574989
M. Wt: 392.4 g/mol
InChI Key: SVFSYNPZIHNYJS-UHFFFAOYSA-N
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Description

6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.17608748 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Research has been conducted on the synthesis of novel pyridine and fused pyridine derivatives, which are structurally related to the compound . These derivatives have been prepared and subjected to in silico molecular docking screenings, showing moderate to good binding energies with target proteins. The antimicrobial and antioxidant activities of these compounds have also been evaluated, indicating their potential in therapeutic applications (Flefel et al., 2018).

Antimycobacterial Activity

Fluorinated benzothiazolo imidazole compounds, which share some structural features with the compound of interest, have shown promising antimicrobial activity. This research highlights the potential of such compounds in addressing infectious diseases caused by mycobacteria (Sathe et al., 2011).

Analgesic and Anti-inflammatory Activity

Studies on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, which are related to the compound , have shown significant analgesic and anti-inflammatory activities. This research suggests the potential of these compounds in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity (Gökçe et al., 2011).

Anticancer Activity

Research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has demonstrated their potential anticancer activity. This underscores the relevance of structural elements like piperazine in designing compounds with therapeutic applications against various cancer types (Kumar et al., 2013).

Glucan Synthase Inhibitors

A structure-activity relationship study of pyridazinones as glucan synthase inhibitors has identified potent compounds effective against fungal infections. This research is indicative of the compound's potential application in treating fungal diseases (Ting et al., 2011).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)15-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)24-18-3-1-2-10-23-18/h1-10H,11-15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFSYNPZIHNYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.